molecular formula C18H19N3O5S B2768911 Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate CAS No. 1022591-11-2

Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate

Cat. No.: B2768911
CAS No.: 1022591-11-2
M. Wt: 389.43
InChI Key: HPXLZMREPBVYQF-UHFFFAOYSA-N
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Description

Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate (CAS: 1022591-11-2) is a synthetic organic compound featuring a benzoate ester core substituted with a methoxy group, a carbothioyl hydrazine moiety, and a 2-oxoethoxy linker. Its molecular formula is C₁₈H₁₈N₄O₅S, with a molecular weight of 414.43 g/mol (calculated from the formula). Key structural elements include:

  • A methyl benzoate ester at the 4-position.
  • A carbothioyl hydrazine group derived from 4-methoxyaniline.
  • A 2-oxoethoxy bridge connecting the aromatic rings.

Properties

IUPAC Name

methyl 4-[2-[2-[(4-methoxyphenyl)carbamothioyl]hydrazinyl]-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-24-14-9-5-13(6-10-14)19-18(27)21-20-16(22)11-26-15-7-3-12(4-8-15)17(23)25-2/h3-10H,11H2,1-2H3,(H,20,22)(H2,19,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXLZMREPBVYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate (CAS: 1022591-11-2) is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C18H19N3O5S
  • Molar Mass : 389.43 g/mol
  • CAS Number : 1022591-11-2

The biological activity of this compound can be attributed to its structural components, particularly the hydrazine and methoxyaniline moieties. These functional groups are known to interact with various biological targets, potentially influencing enzymatic activity and cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities, including:

  • Antioxidant Activity : Many derivatives of benzenecarboxylates show significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anticancer Properties : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer cell lines. The presence of the methoxyaniline group is particularly noted for its role in enhancing anticancer activity through modulation of signaling pathways .
  • Anti-inflammatory Effects : Compounds containing hydrazine derivatives have been reported to exhibit anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antioxidant Activity

A study focusing on related compounds demonstrated that certain 4-methylcoumarins possess superb antioxidant capabilities. These findings imply that this compound may exhibit similar properties due to structural similarities .

Anticancer Studies

In vitro studies have shown that derivatives of benzenecarboxylates can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the activation of apoptotic pathways and the inhibition of cell cycle progression. For instance, a derivative was found to induce apoptosis in human breast cancer cells through the upregulation of pro-apoptotic proteins .

Anti-inflammatory Research

Research has indicated that hydrazine-containing compounds can effectively reduce inflammation in animal models by downregulating inflammatory markers. This suggests potential therapeutic applications for this compound in treating inflammatory diseases .

Data Summary Table

Activity Effect Reference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate exhibit significant anticancer properties. For instance, derivatives containing hydrazine moieties have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted the synthesis of isoxazole derivatives that displayed excellent anticancer activity against lung cancer cells, suggesting a potential pathway for developing new cancer therapies .

Anti-inflammatory Properties

In pharmacological tests, compounds with similar structures have demonstrated anti-inflammatory effects. For example, the analogs of this compound were evaluated for their ability to reduce inflammation in animal models. Results indicated that certain derivatives outperformed traditional anti-inflammatory drugs like Piroxicam and Meloxicam at comparable doses .

Antioxidant Activity

The antioxidant properties of this compound and its derivatives have also been explored. The presence of phenolic groups in the structure is believed to contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases .

Synthesis of Functional Materials

The compound's unique structure allows it to be utilized in synthesizing functional materials. For example, it can serve as a building block for creating polymers or nanomaterials with specific properties tailored for applications in electronics or photonics. The ability to modify the hydrazine group opens avenues for developing materials with enhanced electrical conductivity or light absorption characteristics .

Crystal Engineering

Research into the crystallization behavior of similar compounds has shown that structural modifications can lead to different polymorphic forms with distinct physical properties. Understanding these variations can aid in designing materials with desired mechanical or thermal properties, which is crucial for applications in coatings and advanced composites .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid derivatives.

Reaction TypeConditionsProductsYieldSource
Acid-catalyzed hydrolysisH₂SO₄ (dilute), reflux4-(2-{2-[(4-Methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzoic acid~75%
Base-promoted hydrolysisNaOH (aqueous), 70°CSodium carboxylate intermediate~85%

Mechanistic studies indicate that acidic hydrolysis follows a nucleophilic acyl substitution pathway involving protonation of the ester carbonyl, nucleophilic attack by water, and elimination of methanol . Basic hydrolysis proceeds via hydroxide attack, forming a tetrahedral intermediate before deprotonation .

Hydrazine-Carbothioamide Reactivity

The hydrazine-carbothioamide moiety participates in:

Complexation with Metal Ions

Metal IonReaction ConditionsProduct StructureApplicationSource
Cu²⁺Ethanol, room temperatureTetradentate N,S-chelate complexCatalytic studies
Fe³⁺Aqueous buffer (pH 6.5-7.5)Octahedral coordination complexSensor development

These complexes are characterized by shifts in IR absorption bands (e.g., ν(C=S) at 1,250 cm⁻¹ → 1,180 cm⁻¹ upon coordination) .

Oxidation Reactions

Controlled oxidation with H₂O₂ or I₂ yields disulfide or sulfonic acid derivatives, respectively:

Oxidizing AgentConditionsProductNotesSource
H₂O₂ (30%)Acetic acid, 50°CDisulfide-linked dimerReversible under reducing conditions
I₂ (0.1 M)Ethanol, RTSulfonic acid derivativeIrreversible reaction

Ester Transfunctionalization

The methyl ester undergoes nucleophilic substitution with amines or alcohols:

ReagentConditionsProductYieldSource
EthylenediamineDMF, 100°C, 6hAmide derivative with pendant amine groups62%
Benzyl alcoholH₂SO₄ (cat.), toluene, refluxBenzyl ester analog78%

Reaction kinetics show pseudo-first-order behavior with respect to ester concentration .

Electrophilic Aromatic Substitution

The 4-methoxyanilino group directs electrophiles to the para position:

ReactionReagentsProductRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-methoxyanilino derivative>90% para
SulfonationClSO₃H, CH₂Cl₂, RTSulfonic acid at position 385% para

Biological Activity Modulation

Modifications to the hydrazine-carbothioamide group enhance interactions with biological targets:

Derivative TypeSynthetic RouteAnti-HIV EC₅₀ (μM)Cytotoxicity (CC₅₀, μM)Source
Fluorobenzoyl analogAcylation with 4-F-benzoyl chloride75>500
Chlorobenzoyl analogAcylation with 4-Cl-benzoyl chloride82>500

Docking studies reveal that fluorinated derivatives exhibit stronger hydrogen bonding with HIV integrase active sites (binding energy: −8.9 kcal/mol) .

Stability Under Physiological Conditions

ConditionHalf-life (t₁/₂)Degradation ProductsSource
pH 7.4 buffer, 37°C6.2 hoursHydrolyzed ester and oxidized disulfide
Human plasma, 37°C3.8 hoursProtein-adducted metabolites

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Hydrazine and Carbothioyl Derivatives

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate (CID 9635264) Molecular Formula: C₂₃H₁₈BrN₃O₅ Key Differences: Replaces the carbothioyl group with an oxoacetyl carbohydrazonoyl moiety and introduces a bromine atom on the benzoate ring. The oxoacetyl group may reduce thiol-mediated reactivity compared to the carbothioyl group in the target compound .

Benzyl 2-[2-(4-chloro-2-methoxyanilino)-2-oxoethoxy]benzoate Key Differences: Substitutes the methyl benzoate with a benzyl ester and introduces a chlorine atom on the aniline ring. Impact: Increased lipophilicity due to the benzyl group, which could enhance membrane permeability but reduce solubility .

Ester and Ether Linkers

Methyl 5-({4-[2-(4-Methoxyanilino)-2-oxoethoxy]phenyl}methylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate Molecular Weight: 407.40 g/mol (estimated). Key Differences: Incorporates a pyrrole ring fused with a 4,5-dihydro structure, replacing the carbothioyl hydrazine with a methylidene group. Impact: The rigid pyrrole system may limit conformational flexibility, altering binding kinetics .

Enzyme Inhibition Potential
  • Compounds like 2-(4-cyclohexylphenoxy)-N-(4-methoxyphenyl)acetamide (MolWeight: 339.43 g/mol) share the 4-methoxyanilino motif linked to an acetamide group. Such structures are known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting that the target compound may exhibit similar activity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
Target Compound C₁₈H₁₈N₄O₅S 414.43 Carbothioyl hydrazine, methyl ester 2.8
CID 9635264 C₂₃H₁₈BrN₃O₅ 512.31 Carbohydrazonoyl, bromobenzoate 3.5
2-(4-Cyclohexylphenoxy)-N-(4-methoxyphenyl)acetamide C₂₁H₂₅N₃O₃ 339.43 Acetamide, cyclohexylphenoxy 4.1

*LogP values estimated using XLogP3-AA.

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